![molecular formula C11H13N3O B1362801 5-(4-甲氧基苯基)-1-甲基-1H-咪唑-2-胺 CAS No. 787586-87-2](/img/structure/B1362801.png)
5-(4-甲氧基苯基)-1-甲基-1H-咪唑-2-胺
描述
“5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine” is a compound that contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The compound also has a methoxyphenyl group attached to it. Imidazole rings are present in many important biological molecules, including histidine and the purine bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring and the methoxyphenyl group. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
Imidazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and coordination chemistry with metal ions . The methoxyphenyl group could also influence the reactivity of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazole ring and the methoxyphenyl group. These groups could affect properties like solubility, melting point, and acidity .
科学研究应用
血清素-3受体拮抗剂
4-(2-甲氧基苯基)-2-[4(5)-甲基-5(4)-咪唑基甲基]噻唑,一种结构相关的化合物,已被确定为一种有效的血清素-3受体拮抗剂。这一特性使其可用作血清素相关疾病的体外和体内研究的药理学工具,并且在周围给药后已显示出有效穿透血脑屏障 (Rosen 等人,1990 年)。
在肠易激综合征和化疗引起的恶心和呕吐中的潜力
一种结构相似的化合物,一系列构象受限的稠合咪唑衍生物的一部分,已显示出作为 5-羟色胺 (5-HT3) 受体拮抗剂的潜力。这表明在治疗肠易激综合征 (IBS) 和化疗引起的恶心和呕吐中可能应用 (Ohta 等人,1996 年)。
抗菌应用
该化合物的衍生物,例如 4-氨基-5-(4-氯苯基)-2-[(5-巯基-1,3,4-恶二唑-2-基)甲基]-2,4-二氢-3H-1,2,4-三唑-3-酮,已显示出抗菌活性。这表明在开发新的抗菌剂方面具有潜力 (Bektaş 等人,2007 年)。
在缓蚀中的应用
某些咪唑衍生物,包括那些带有甲氧基的咪唑衍生物,已被确定具有缓蚀潜力。这些化合物可用于保护涂层和材料,以防止在各种工业应用中发生腐蚀 (Prashanth 等人,2021 年)。
化学传感器开发
咪唑衍生物已被合成并测试为胺的化学传感器,表明它们在化学化合物的检测和传感技术开发中具有潜在用途 (Afandi 等人,2020 年)。
血栓素合成酶抑制
基于咪唑的类似物已被评估为血栓素合成酶抑制剂,这可能对心血管疾病治疗的发展产生影响 (Manley 等人,1987 年)。
结构和表面分析
对咪唑衍生物的研究,包括晶体结构和赫希菲尔德表面分析,提供了对这些化合物的结构性质的见解。这些知识在药物和材料设计中至关重要 (Dhanalakshmi 等人,2018 年)。
抗癌潜力
咪唑衍生物已显示出诱导细胞凋亡和细胞衰老的潜力,表明它们在癌症治疗中的适用性 (Sharma 等人,2014 年)。
新型抗癌和抗结核剂
一些 1,3,4-噻二唑衍生物,与本化合物在结构上相关,已被合成并筛选出它们的抗肿瘤和抗结核活性。这表明在治疗癌症和结核病中具有潜在应用 (Sekhar 等人,2019 年)。
生物活性及药用应用
各种合成的咪唑衍生物已被表征并研究其抗菌和抗癌活性。这些发现强调了广泛的生物活性和潜在的药物应用 (Ramanathan,2017 年)。
降压活性
对咪唑衍生物的研究,包括它们作为 α-2-咪唑啉受体激动剂的用途,对高血压的治疗具有重要意义 (Aayisha 等人,2019 年)。
改善的药代动力学和毒理学
已对咪唑衍生物进行结构修饰以提高生物利用度并减少副作用,这对于开发更有效的药物至关重要 (Mano 等人,2004 年)。
抗增殖剂
已经合成了一系列新的恶二唑类似物,包括那些带有甲氧基苯基基团的类似物,并测试了它们对各种癌细胞系的抗增殖活性。这突出了它们作为抗增殖剂的潜力 (Ahsan 等人,2018 年)。
作用机制
Target of Action
Similar compounds have been found to inhibit the catalytic activity of mammalian 15-lipoxygenases (alox15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models .
Mode of Action
It’s suggested that similar compounds inhibit alox15 in a substrate-specific manner . This inhibition is thought to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, changing the enzyme’s conformation and reducing its activity .
Biochemical Pathways
Given its potential inhibition of alox15, it may impact the metabolism of linoleic acid and arachidonic acid, both of which are substrates for alox15 . The metabolites of these substrates play a pathophysiological role in various disease models .
Result of Action
The inhibition of alox15 could potentially alter the production of certain metabolites, impacting various biological processes such as inflammatory responses .
未来方向
属性
IUPAC Name |
5-(4-methoxyphenyl)-1-methylimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-10(7-13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHHHWSQEBWULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327963 | |
Record name | 5-(4-methoxyphenyl)-1-methylimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804648 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
787586-87-2 | |
Record name | 5-(4-methoxyphenyl)-1-methylimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。